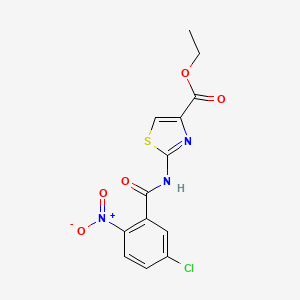

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate is a derivative of 2-aminothiazole-4-carboxylate . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .Scientific Research Applications

Antibacterial Activity

Thiazole-based compounds, including “Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate”, have shown significant antibacterial activity. For instance, some synthesized thiazole-based Schiff base compounds have demonstrated good activities towards Gram-negative E. coli and Gram-positive S. aureus .

Antioxidant Activity

Thiazole-based compounds also exhibit antioxidant activities. In one study, certain compounds displayed better DPPH radical scavenging potency compared to ascorbic acid .

Enzyme Modulation

Thiazole-based compounds have the ability to modulate the activity of many enzymes involved in metabolism . This property makes them valuable in the development of drugs targeting specific metabolic pathways.

Antiproliferative Activity

Thiazole-based compounds have shown antiproliferative activities, making them potential candidates for cancer treatment .

DNA Gyrase B Binding

The binding affinity of synthesized thiazole-based compounds against DNA gyrase B has been studied. DNA gyrase B is an enzyme involved in DNA replication, and inhibiting its activity can be a strategy for antibacterial therapy .

Human Peroxiredoxin 5 Binding

Some thiazole-based compounds have shown binding affinity against human peroxiredoxin 5, an antioxidant enzyme that protects cells from oxidative damage .

Green Synthesis

Thiazole-based compounds can be synthesized using green approaches, such as using ZnO nanoparticles as a catalyst. This method is considered more efficient and environmentally friendly compared to conventional methods .

Drug Development

Due to their diverse biological activities, thiazole-based compounds are being extensively studied for the development of various drugs and biologically active agents .

Future Directions

The future directions for research on Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate could include further exploration of its therapeutic potential, particularly its role in inducing apoptosis in cancer cells . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Mechanism of Action

Target of Action

Thiazoles and indoles, the classes of compounds that “Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate” belongs to, are known to interact with a variety of biological targets. For instance, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

The mode of action of thiazole and indole derivatives can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Thiazole and indole derivatives can affect a wide range of biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Thiazole and indole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial activity and antiviral activity .

properties

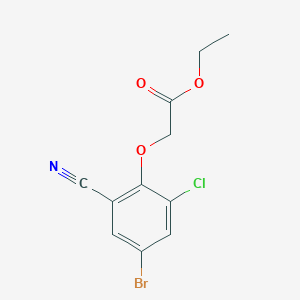

IUPAC Name |

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O5S/c1-2-22-12(19)9-6-23-13(15-9)16-11(18)8-5-7(14)3-4-10(8)17(20)21/h3-6H,2H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBNGGWFBRWUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-chloro-2-nitrobenzamido)thiazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2972919.png)

![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B2972925.png)

![2-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2972934.png)

![5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2972935.png)

![4-acetyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2972937.png)